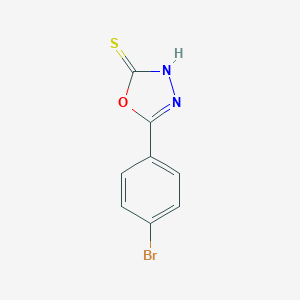

5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol

Descripción general

Descripción

5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a bromophenyl group attached to the oxadiazole ring, which contains both nitrogen and sulfur atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form corresponding sulfides.

Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.

Oxidation: Reagents like hydrogen peroxide or iodine can be used to oxidize the thiol group.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the thiol group.

Major Products Formed

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Disulfides or sulfoxides.

Reduction Products: Corresponding sulfides.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound is recognized for its potential in medicinal chemistry. Its structure allows it to act as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer.

Case Study: Anticancer Activity

Research has demonstrated that 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 | 35.58 | Induction of apoptosis |

| MCF-7 | 4.56 | Cytotoxicity |

| HCT-116 | 5.23 | Cytotoxicity |

The mechanism of action involves inducing apoptosis via the mitochondrial pathway and increasing reactive oxygen species (ROS) levels, leading to cell cycle arrest at the G0/G1 phase .

Agricultural Chemicals

In agrochemical applications, this compound is utilized for pest control and enhancing crop protection. Its efficacy in formulations contributes to improved agricultural productivity.

Material Science

The compound's unique electronic properties make it suitable for developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Research indicates that the oxadiazole ring enhances the performance of these materials due to its stability and conductivity.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting and quantifying metal ions. This application is crucial for environmental monitoring and quality control in various industries.

Biological Research

Researchers utilize this compound to explore its biological activities beyond anticancer properties:

Antimicrobial Activity

The compound exhibits notable antimicrobial effects against various bacterial strains. Comparative studies have shown enhanced antibacterial activity:

| Microbial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 - 32 |

| Escherichia coli | 64 - 256 |

These results indicate that derivatives of oxadiazoles can be more effective than standard antibiotics like chloramphenicol .

Anti-inflammatory Activity

In vitro assays have shown that the compound can reduce inflammatory markers such as nitric oxide and interleukin-6 (IL-6), demonstrating its potential as an anti-inflammatory agent .

Chemical Properties and Mechanism of Action

The chemical structure of this compound includes a bromophenyl group attached to an oxadiazole ring with a thiol functional group. This configuration facilitates interactions with biological targets through mechanisms such as covalent bonding with cysteine residues in proteins and π-π stacking interactions with aromatic amino acids .

Mecanismo De Acción

The mechanism of action of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. Additionally, the oxadiazole ring can participate in π-π stacking interactions with aromatic amino acids, influencing protein structure and activity.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

- 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol

- 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol

Uniqueness

5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity can affect the compound’s electronic properties, making it distinct from its chloro, methyl, and nitro analogs.

Actividad Biológica

5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its potential as an antimicrobial, anticancer, and anti-inflammatory agent, supported by various studies and research findings.

Chemical Structure and Properties

The compound features a bromophenyl group attached to an oxadiazole ring with a thiol functional group. Its unique structure contributes to its reactivity and interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In comparative studies, derivatives of oxadiazoles have shown enhanced antibacterial and antifungal activities. For instance, compounds with similar structures demonstrated effective inhibition against various microbial strains .

2. Anticancer Activity

The anticancer potential of this compound is particularly compelling. Several studies have reported its efficacy against different cancer cell lines:

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer).

- Mechanism of Action : The mechanism involves inducing apoptosis through the mitochondrial pathway and increasing reactive oxygen species (ROS) levels, which leads to cell cycle arrest at the G0/G1 phase .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 | 35.58 | Apoptosis induction |

| MCF-7 | 4.56 | Cytotoxicity |

| HCT-116 | 5.23 | Cytotoxicity |

Studies have shown that the compound can significantly increase the percentage of apoptotic cells in treated groups compared to controls .

3. Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects. In vitro assays have indicated that it can reduce inflammatory markers such as nitric oxide and interleukin-6 (IL-6). For example, one study showed that derivatives exhibited up to 74% inhibition of inflammatory responses compared to standard anti-inflammatory drugs like ibuprofen .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted by Jaroslaw Slawinski et al. synthesized a series of oxadiazole derivatives including this compound. The MTT assay revealed significant cytotoxicity against various cancer cell lines, with particular emphasis on its ability to induce apoptosis in HeLa cells .

Case Study 2: Antimicrobial Screening

In a comparative study of thiazole-substituted oxadiazole derivatives, the compound was tested against multiple bacterial strains. Results indicated strong antibacterial activity, particularly against Gram-positive bacteria .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

Propiedades

IUPAC Name |

5-(4-bromophenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUFUSRGSRXPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=S)O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353570 | |

| Record name | 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41421-19-6 | |

| Record name | 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.